N-Benzyl-4-chlorobenzenesulfonamide

Description

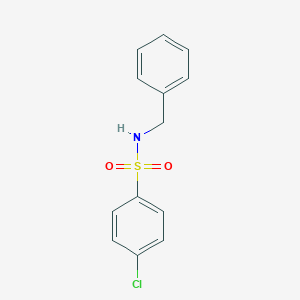

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXKPARUVDRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323571 | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-90-2 | |

| Record name | NSC404329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 4 Chlorobenzenesulfonamide and Its Derivatives

Synthesis of the Parent N-Benzyl-4-chlorobenzenesulfonamide Scaffold

The principal and most widely adopted method for constructing the this compound scaffold is through the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and benzylamine (B48309). indexcopernicus.comajphs.com This reaction forms the foundational step for accessing a wide array of sulfonamide derivatives.

Nucleophilic Substitution Reactions of 4-Chlorobenzenesulfonyl Chloride with Benzylamine

The synthesis of this compound is typically achieved by reacting 4-chlorobenzenesulfonyl chloride with benzylamine. indexcopernicus.comajphs.comontosight.ai This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. chemicalforums.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. ajphs.com

Optimisation of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are influenced by several key reaction parameters. Researchers have explored various conditions to optimize the outcome of this nucleophilic substitution reaction.

Solvent and Base: The choice of solvent and base is critical. The reaction is often conducted in an aqueous medium or in organic solvents like dichloromethane (B109758). indexcopernicus.com The pH of the reaction mixture is typically maintained between 9 and 10 using an aqueous solution of a base such as sodium carbonate. indexcopernicus.comajphs.com In some procedures, triethylamine (B128534) is used as the base in a dichloromethane solvent. The use of dry solvents and glassware is recommended to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. chemicalforums.com

Reaction Time and Temperature: The reaction is generally carried out at room temperature with stirring. indexcopernicus.comajphs.com The progress of the reaction is monitored using thin-layer chromatography (TLC). indexcopernicus.comajphs.com Complete conversion is often achieved within a few hours. indexcopernicus.comajphs.com

Purification and Yield: Following the completion of the reaction, the mixture is typically acidified with concentrated hydrochloric acid to precipitate the product. indexcopernicus.com The resulting solid is then collected by filtration, washed with distilled water, and dried. indexcopernicus.comajphs.com Recrystallization from a suitable solvent, such as methanol, can be employed for further purification, yielding the final product as a white crystalline solid. ajphs.com Under optimized conditions, this method can produce this compound in excellent yields, with some studies reporting up to 92% and 98%. ajphs.comnih.gov

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Reported Yield | Reference |

|---|---|---|---|

| Solvent | Aqueous Medium | 88% | indexcopernicus.com |

| Base | Sodium Carbonate | 88% | indexcopernicus.com |

| pH | 9-10 | 88% | indexcopernicus.com |

| Reaction Time | 5-6 hours | 88% | indexcopernicus.com |

| Purification | Precipitation and Filtration | 88% | indexcopernicus.com |

| Solvent | Dichloromethane | Not specified | |

| Base | Triethylamine | Not specified | |

| Purification | Recrystallization/Column Chromatography | Not specified | |

| Solvent | Aqueous Medium | 92% | ajphs.com |

| Base | Sodium Carbonate | 92% | ajphs.com |

| pH | 9-10 | 92% | ajphs.com |

| Purification | Recrystallization from Methanol | 92% | ajphs.com |

| Solvent | Not specified | 98% | nih.gov |

| Purification | Not specified | 98% | nih.gov |

Derivatization Strategies via N-Substitution of this compound

The hydrogen atom attached to the nitrogen in the sulfonamide group of this compound is acidic and can be removed by a base. This allows for the subsequent N-substitution, providing a versatile platform for creating a diverse library of derivatives.

Alkylation and Aralkylation Reactions Utilizing Various Electrophiles

A primary strategy for derivatization involves the N-alkylation or N-aralkylation of the parent sulfonamide. This is achieved by treating this compound with various electrophiles, such as alkyl or aralkyl halides, in the presence of a base. indexcopernicus.comajphs.com For instance, reaction with ethyl bromide or benzyl (B1604629) chloride leads to the corresponding N-ethyl or N-benzyl derivatives.

Role of Basic Conditions and Polar Aprotic Solvents in N-Substituted Sulfonamide Synthesis

The success of N-substitution reactions is highly dependent on the reaction conditions. A strong base is required to deprotonate the sulfonamide nitrogen, thereby enhancing its nucleophilicity. Sodium hydride (NaH) is a commonly used base for this purpose. ajphs.comajphs.comwho.int The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). indexcopernicus.comajphs.comwho.int These solvents are capable of solvating the cation of the base, leaving the anion more reactive, which facilitates the deprotonation and subsequent nucleophilic attack on the electrophile. indexcopernicus.com In some instances, lithium hydride has also been utilized as the base. indexcopernicus.compjps.pk

Design and Synthesis of Hybrid this compound Structures

The this compound scaffold has been incorporated into more complex molecular architectures to create hybrid molecules with potentially enhanced or novel biological activities. For example, researchers have synthesized hybrid compounds by linking the this compound moiety to other pharmacologically relevant structures. researchgate.net One study describes the synthesis of N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, a complex derivative that has shown significant antitumor activity. nih.gov This highlights the utility of the parent sulfonamide as a building block in the design and synthesis of new therapeutic agents.

Table 2: Examples of N-Substituted Derivatives of this compound

| Electrophile | Base | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Ethyl bromide | NaH | DMF | N-Ethyl-N-benzyl-4-chlorobenzenesulfonamide | 78% | |

| Benzyl bromide | NaH | DMF | N,N-Dibenzyl-4-chlorobenzenesulfonamide | Not specified | |

| Various alkyl/aralkyl halides | LiH | DMF | N-Substituted derivatives | Not specified | indexcopernicus.com |

| Various electrophiles | NaH | DMF | N-Substituted derivatives | Not specified | ajphs.com |

| Ethyl iodide | NaH | DMF | N-Ethyl-N-benzyl-4-chlorobenzenesulfonamide | Not specified | who.int |

| Benzyl chloride | NaH | DMF | N,N-Dibenzyl-4-chlorobenzenesulfonamide | Not specified | who.int |

| 4-Chlorobenzyl chloride | NaH | DMF | N-(4-Chlorobenzyl)-N-benzyl-4-chlorobenzenesulfonamide | Not specified | who.int |

Advanced Synthetic Approaches and Mechanistic Considerations

Modern organic synthesis increasingly emphasizes the development of methodologies that are not only high-yielding but also atom- and step-economical. In the context of this compound analogues, this has led to the exploration of sophisticated synthetic pathways that offer significant advantages over traditional multi-step procedures.

Exploration of One-Pot Synthetic Routes for this compound Analogues

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a powerful strategy for the rapid and efficient generation of molecular diversity. Several innovative one-pot approaches have been developed for the synthesis of this compound analogues, enabling the variation of both the benzyl and the arenesulfonyl moieties. These methods often employ multi-component reactions or tandem catalytic processes to construct the target molecules with high efficiency.

One notable approach involves a three-component reaction utilizing an amine, an aldehyde, and a sulfonyl chloride. A specific example is the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a close analogue of the parent compound, which has been achieved in a one-pot procedure under basic conditions. This method offers advantages such as excellent yields, short reaction times, and high purity of the final product. mdpi.com

Copper-catalyzed multi-component reactions have also emerged as a versatile tool for the synthesis of sulfonamides. mdpi.com For instance, a four-component, one-pot procedure can yield α-functionalized imidates starting from terminal alkynes, sulfonyl azides, alcohols, and nitroalkenes, showcasing the broad applicability of copper catalysis in constructing complex molecules in a single operation. rsc.org Furthermore, copper-catalyzed tandem reactions of terminal alkynes, sulfonyl azides, and amines provide an efficient route to N-sulfonyl amidines. mdpi.com

Tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single operation, have also been successfully applied to the synthesis of sulfonamide-containing heterocycles. For example, a one-pot synthesis of N-sulfonyl- and N-acylpyrroles has been developed via a ring-closing metathesis followed by an in situ oxidative aromatization. organic-chemistry.org This strategy highlights the potential to construct complex cyclic analogues in a highly efficient manner.

The table below summarizes various one-pot synthetic routes to analogues of this compound, detailing the reactants, catalysts, and conditions employed.

| Analogue Structure | Reactant 1 (Amine) | Reactant 2 (Aldehyde/Other) | Reactant 3 (Sulfonyl Source) | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | 4-Aminoacetophenone | - | 4-Chlorobenzenesulfonyl chloride | Pyridine | - | - | High | mdpi.comacs.org |

| N-Sulfonylamidine | Sulfonyl hydrazine (B178648) | Terminal alkyne | Sulfonyl azide | Copper catalyst | Toluene | Room Temperature | Good | mdpi.com |

| N-Sulfonylpyrrole | Diallylamine | - | - | Grubbs II catalyst, Cu(OTf)₂ | - | 110 °C, 24h, O₂ atmosphere | 43-93 | organic-chemistry.org |

| N-Acylpyrrole | Diallylamine | - | - | Grubbs II catalyst, CuBr₂ | - | 110 °C, 24h, O₂ atmosphere | Moderate to Excellent | organic-chemistry.org |

Mechanistic Considerations:

The mechanisms of these one-pot reactions are often complex and can involve a series of interconnected steps. In the case of the three-component synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, the reaction likely proceeds through the initial formation of the sulfonamide bond between the amine and the sulfonyl chloride, facilitated by the base. mdpi.com

In copper-catalyzed multi-component reactions, the mechanism often involves the formation of key intermediates such as copper-acetylides or copper-nitrenoids, which then undergo further reactions with the other components. For example, in the synthesis of N-sulfonyl amidines, an intermediate N-sulfonylketenimine is generated via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening process. This intermediate then undergoes nucleophilic addition by the sulfonyl hydrazine to afford the final product. mdpi.com

Spectroscopic and Structural Elucidation of N Benzyl 4 Chlorobenzenesulfonamide and Analogues

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of N-Benzyl-4-chlorobenzenesulfonamide displays characteristic absorption bands that confirm its structure. Key peaks include a sharp band around 3380 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide group. Aromatic C-H stretching is observed at approximately 3056 cm⁻¹. The presence of the sulfonyl group (-SO₂-) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, with a notable peak around 1410 cm⁻¹. Other significant peaks include those for aromatic C=C stretching at 1530 cm⁻¹, C-N stretching at 1140 cm⁻¹, and the C-Cl bond at 710 cm⁻¹. nih.gov

| Functional Group | Observed Wavenumber (ν_max, cm⁻¹) | Reference |

| N-H Stretch | 3380 | nih.gov |

| Aromatic C-H Stretch | 3056 | nih.gov |

| Aromatic C=C Stretch | 1530 | nih.gov |

| Sulfonyl (-SO₂-) | 1410 | nih.gov |

| C-N Stretch | 1140 | nih.gov |

| C-Cl Stretch | 710 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The protons on the 4-chlorophenyl ring appear as two doublets in the aromatic region. The two protons ortho to the sulfonyl group (H-2', H-6') resonate at approximately δ 7.77 ppm, while the two protons meta to the sulfonyl group (H-3', H-5') appear at δ 7.45 ppm, both with a coupling constant (J) of 8.4 Hz. nih.gov The five protons of the benzyl (B1604629) group's phenyl ring appear as a multiplet between δ 7.15 and 7.29 ppm. nih.goviucr.org A triplet corresponding to the single sulfonamide proton (-NH) is observed at δ 4.81 ppm. iucr.org The two benzylic protons (-CH₂-) appear as a doublet at δ 4.15 ppm, confirming their attachment to the nitrogen atom. iucr.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2', H-6' (Ar-SO₂) | 7.78 | Doublet | 8.7 | iucr.org |

| H-3', H-5' (Ar-SO₂) | 7.46 | Doublet | 8.7 | iucr.org |

| H-2 to H-6 (Ar-CH₂) | 7.16-7.29 | Multiplet | - | nih.goviucr.org |

| -NH | 4.81 | Triplet | 5.8 | iucr.org |

| -CH₂- | 4.15 | Doublet | 6.1 | iucr.org |

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows nine distinct signals corresponding to the different carbon environments. The benzylic carbon (-CH₂) resonates at approximately δ 47.35 ppm. The aromatic carbons appear in the typical downfield region from δ 127.90 to 139.23 ppm. iucr.org

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Benzylic (-CH₂) | 47.35 | iucr.org |

| Aromatic Carbons | 127.90, 128.11, 128.60, 128.80, 129.42 | iucr.org |

| Quaternary Aromatic Carbons | 135.90, 138.55, 139.23 | iucr.org |

Mass Spectrometry (EI-MS, HR-MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the calculated exact mass for the [M-H]⁻ ion (C₁₃H₁₁ClNO₂S) is 280.0199. The experimentally observed value is 280.0200, which confirms the molecular formula. iucr.org

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 281 and an isotopic peak [M+2]⁺ at m/z 283, which is characteristic of a monochlorinated compound. nih.gov The fragmentation pattern provides further structural evidence. Key fragments include ions resulting from the loss of chlorine [M-Cl]⁺ (m/z 246), the sulfonyl group [M-SO₂]⁺ (m/z 217), the benzyl group [M-CH₂C₆H₅]⁺ (m/z 190), and the chlorophenyl group [M-C₆H₄Cl]⁺ (m/z 170). nih.gov

| Ion | m/z | Identity | Reference |

| [M+2]⁺ | 283 | Molecular ion (³⁷Cl isotope) | nih.gov |

| [M]⁺ | 281 | Molecular ion (³⁵Cl isotope) | nih.gov |

| [M-Cl]⁺ | 246 | Loss of Chlorine | nih.gov |

| [M-SO₂]⁺ | 217 | Loss of Sulfur Dioxide | nih.gov |

| [M-CH₂C₆H₅]⁺ | 190 | Loss of Benzyl group | nih.gov |

| [M-C₆H₄Cl]⁺ | 170 | Loss of Chlorophenyl group | nih.gov |

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of the derivative 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide has been determined through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic system with the space group Pbca. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely measured. nih.gov

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a | 13.6405 (9) Å | nih.gov |

| b | 9.6495 (8) Å | nih.gov |

| c | 21.116 (2) Å | nih.gov |

| Volume (V) | 2779.4 (4) ų | nih.gov |

| Z (Molecules per unit cell) | 8 | nih.gov |

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

The X-ray analysis reveals key intramolecular geometric parameters. In 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide, the molecule is significantly twisted. The torsion angle of the C—SO₂—NH—C(O) fragment is 67.5 (3)°. nih.govresearchgate.net This twist is a common feature in related sulfonamide structures. nih.gov The dihedral angle, which describes the angle between planes, is 85.6 (1)° between the sulfonyl and benzoyl benzene (B151609) rings, indicating they are nearly perpendicular to each other. nih.govresearchgate.net The dihedral angle between the sulfonyl benzene ring and the central —SO₂—NH—C—O segment is 79.0 (1)°. nih.govresearchgate.net

Investigations into the Biological Activities of N Benzyl 4 Chlorobenzenesulfonamide and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of N-Benzyl-4-chlorobenzenesulfonamide and its derivatives have been a significant area of investigation, with studies exploring their effectiveness against a range of bacterial and fungal pathogens. ajphs.comontosight.ai

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. who.intjcsp.org.pk The introduction of different substituents onto the parent molecule allows for a nuanced exploration of structure-activity relationships, revealing which chemical modifications enhance antibacterial potency.

One study highlighted that N-(5-chloro-2-methoxyphenyl)-N-benzyl-4-chlorobenzenesulfonamide exhibited activity against all tested bacterial strains, indicating a broad spectrum of action. jcsp.org.pk The antibacterial activity of various N-substituted derivatives is often compared to standard antibiotics like ciprofloxacin (B1669076) to gauge their potential. jcsp.org.pk Research has shown that some derivatives exhibit significant inhibition of bacterial growth, suggesting their promise as new antimicrobial agents. For instance, certain N-alkyl/aralkyl derivatives of 4-chlorobenzenesulfonamide (B1664158) have been synthesized and screened for their antibacterial properties, with some showing considerable efficacy. who.int

The mechanism underlying the antibacterial action of these sulfonamides is often attributed to the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The 4-chloro group is thought to improve hydrophobic interactions with the enzyme's active site, while the benzyl (B1604629) group aids in membrane permeability.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-N-benzyl-4-chlorobenzenesulfonamide | Gram-positive and Gram-negative strains | Active against all tested strains | jcsp.org.pk |

| Various N-alkyl/aralkyl derivatives | Gram-positive and Gram-negative strains | Significant inhibition | who.int |

This table is for illustrative purposes and synthesizes findings from the referenced literature.

In addition to their antibacterial action, sulfonamides derived from this compound have been assessed for their potential to combat fungal infections. ajphs.com Some protozoa and fungi are susceptible to sulfonamides, which inhibit their growth. ajphs.com The broad antimicrobial screening of these compounds often includes testing against fungal strains to determine the full scope of their activity.

Enzyme Inhibition Profiling

The interaction of this compound derivatives with various enzymes is a critical aspect of their biological evaluation, revealing potential therapeutic applications beyond antimicrobial activity. indexcopernicus.com

As previously mentioned, a primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS). These compounds act as competitive inhibitors of para-aminobenzoic acid (PABA), a crucial substrate for DHPS in the synthesis of folic acid. ajphs.comnih.gov By blocking this pathway, the synthesis of purines and DNA in bacteria is hindered, leading to a bacteriostatic effect. ajphs.comnih.gov The structural similarity between sulfonamides and PABA is key to this inhibitory action. ajphs.com

A series of N-substituted derivatives of this compound have been synthesized and screened for their ability to inhibit the lipoxygenase (LOX) enzyme. indexcopernicus.comresearchgate.net LOX enzymes are involved in inflammatory processes, and their inhibition is a target for anti-inflammatory therapies.

In one study, various alkyl and aralkyl groups were substituted at the nitrogen of the sulfonamide. indexcopernicus.comresearchgate.net The resulting compounds were found to be moderate inhibitors of LOX. indexcopernicus.comresearchgate.net For example, the introduction of an allyl group was found to confer good inhibitory potential against lipoxygenase, with an IC50 value of 52.31±0.41 µM, which was attributed to π-π interactions with the enzyme's binding site. researchgate.net The parent compound, this compound, and its derivatives were screened, with most showing activity against the enzyme. researchgate.net

Table 2: Lipoxygenase (LOX) Inhibition by N-Substituted this compound Derivatives

| Compound | Substitution | IC50 (µM) | Reference |

|---|---|---|---|

| N-allyl-N-benzyl-4-chlorobenzenesulfonamide | Allyl | 52.31 ± 0.41 | researchgate.net |

| Baicalein (Reference Standard) | - | 22.4 ± 1.3 | researchgate.net |

This table presents data from the referenced study.

This compound and its derivatives have also been investigated as inhibitors of carbonic anhydrase (CA) isozymes. CAs are a family of enzymes involved in various physiological processes, and some isoforms, such as CA IX, are associated with tumor progression. google.com

This compound has been shown to be a potent inhibitor of CA IX, with a reported IC50 in the range of 10.93–25.06 nM. This indicates a high level of inhibition. The selectivity of this compound for CA IX over other isoforms like CA II highlights its potential for more targeted therapeutic applications. Aromatic and heterocyclic sulfonamides are known inhibitors of carbonic anhydrase and can act as antitumor agents through this mechanism. ajphs.com

Table 3: Carbonic Anhydrase (CA) IX Inhibition

| Compound | Enzyme | IC50 Range (nM) | Reference |

|---|---|---|---|

| This compound | CA IX | 10.93–25.06 |

This table is based on data from the referenced source.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Sulfonamide derivatives have been a focus of research for their potential to inhibit cholinesterases, a family of enzymes crucial for nerve impulse transmission. who.intjcsp.org.pkwho.int Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in this family, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. who.int

Derivatives of this compound have been investigated for their inhibitory activity against these enzymes. In one study, N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide, a derivative of the title compound, demonstrated moderate inhibitory potential against acetylcholinesterase, with an IC50 value of 26.25 ± 0.11 μM. who.int Another derivative, N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide, also showed moderate inhibition with an IC50 value of 58.13 ± 0.15 μM against the same enzyme. who.int It is worth noting that the parent compound in this particular study, N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide, did not show significant inhibition against either acetylcholinesterase or butyrylcholinesterase. who.int

The different inhibitory activities observed between AChE and BChE are attributed to variations in the amino acid sequences within their active sites. who.intwho.int

Table 1: Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | 26.25 ± 0.11 who.int |

| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | 58.13 ± 0.15 who.int |

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | > 100 who.int |

Calmodulin Antagonism and Associated Enzyme Inhibition (e.g., Calmodulin Kinase I, Myosin Light Chain Kinase, Ca2+-Phosphodiesterase)

Calmodulin is a key calcium-binding protein that modulates the activity of a variety of enzymes, playing a crucial role in cellular signaling. A derivative of chlorobenzenesulfonamide, HMN-709 (2-[N-(2-aminoethyl)-N-(4-chlorobenzenesulfonyl)]amino-N-(4-fluorocinnamyl)-N-methylbenzylamine), has been identified as a membrane-permeable calmodulin antagonist. researchgate.netnih.govjst.go.jp This compound has been shown to inhibit the Ca2+/calmodulin-dependent activation of several enzymes. researchgate.netnih.govjst.go.jp

Specifically, HMN-709 inhibits calmodulin kinase I, smooth muscle myosin light chain kinase, and Ca2+-phosphodiesterase with IC50 values of 1.57 ± 0.21 μM, 2.29 ± 0.09 μM, and 0.30 ± 0.08 μM, respectively. researchgate.netnih.govjst.go.jp Further studies revealed that HMN-709 acts as a competitive inhibitor with respect to calmodulin for calmodulin kinase I, with a Ki of 0.88 μM, but is non-competitive with respect to ATP. researchgate.netjst.go.jp Affinity chromatography experiments confirmed that HMN-709 binds directly to calmodulin in a Ca2+-dependent manner, and not to calmodulin kinase I. researchgate.netjst.go.jp This suggests that HMN-709 exerts its inhibitory effects by antagonizing calmodulin. researchgate.netjst.go.jp

Importantly, HMN-709 displayed little to no effect on the Ca2+/calmodulin-independent activation of protein kinase A, protein kinase C, and basal phosphodiesterase, highlighting its specificity as a calmodulin antagonist. researchgate.netnih.govjst.go.jp

Myosin light chain kinase (MLCK) itself is a Ca2+/calmodulin-dependent protein kinase that is a key regulator of smooth muscle contraction and cell motility. plos.orgnih.gov The phosphorylation of the myosin light chain by MLCK is a critical step in these processes. plos.orgnih.gov

Table 2: Inhibition of Calmodulin-Dependent Enzymes by HMN-709

| Enzyme | IC50 (μM) |

|---|---|

| Calmodulin Kinase I | 1.57 ± 0.21 researchgate.netnih.govjst.go.jp |

| Smooth Muscle Myosin Light Chain Kinase | 2.29 ± 0.09 researchgate.netnih.govjst.go.jp |

Exploration of Other Relevant Enzyme Targets

Research into the biological activities of this compound and its derivatives has extended to other enzyme systems. One area of investigation is their potential as lipoxygenase inhibitors. researchgate.net Lipoxygenases are enzymes involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory therapies.

Additionally, some sulfonamide derivatives have been screened for their inhibitory activity against α-chymotrypsin. who.int For instance, a series of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their anti-enzymatic properties, including against α-chymotrypsin. who.int

Furthermore, certain derivatives of this compound have been found to inhibit α-glucosidase. who.int Specifically, N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide showed moderate inhibition against α-glucosidase with IC50 values of 74.52 ± 0.07 µM and 83.52 ± 0.08 µM, respectively. who.int

The broad range of enzyme inhibition activities highlights the potential of the this compound scaffold in developing new therapeutic agents. ontosight.ai

Structure Activity Relationship Sar Studies and Mechanistic Insights for N Benzyl 4 Chlorobenzenesulfonamide Derivatives

Impact of N-Substitution Patterns on Biological Potency and Selectivity

The potency and selectivity of N-Benzyl-4-chlorobenzenesulfonamide derivatives are significantly influenced by the nature of the substituent on the sulfonamide nitrogen. The parent molecule, this compound, is synthesized through the reaction of benzylamine (B48309) with 4-chlorobenzenesulfonyl chloride. indexcopernicus.comajphs.com This core structure can then be modified by reacting it with various alkyl or aralkyl halides to produce a range of N-substituted derivatives. indexcopernicus.comresearchgate.netresearchgate.net

Studies have shown that these modifications can drastically alter the compound's efficacy. For instance, a series of N-substituted derivatives were synthesized and screened for their ability to inhibit enzymes like lipoxygenase (LOX). indexcopernicus.comresearchgate.net The nature of the group attached to the nitrogen plays a crucial role; for example, introducing halogen atoms into the substituent is a strategy employed to enhance inhibitory potential. indexcopernicus.com

In the context of cholinesterase inhibition, molecules with small alkyl N-substitutions, such as a butyl group, were found to be better inhibitors. pjps.pk This is likely because smaller groups can fit more effectively into the enzyme's active site. pjps.pk Conversely, N-substitution with larger aralkyl groups like benzyl (B1604629) and phenethyl also yields effective inhibitors, suggesting a different mode of interaction, possibly involving π-π stacking with the enzyme's active site. pjps.pk Research on other complex polycyclic sulfonamides has shown that modification of the sulfonamide nitrogen can abolish the compound's activity, highlighting the critical role of this position in certain molecular scaffolds. nih.gov

The antimicrobial activity of these derivatives also varies with N-substitution. Screening of various N-substituted compounds has revealed that certain derivatives exhibit significant antibacterial properties, making them promising candidates for further development.

Correlation between Specific Structural Features and Enzyme Inhibition Profiles

The inhibition of specific enzymes by this compound derivatives is directly linked to their structural features. These compounds have been shown to inhibit a range of enzymes, including lipoxygenase, acetylcholinesterase (AChE), α-glucosidase, and carbonic anhydrase (CA). indexcopernicus.compjps.pk

For α-glucosidase inhibition, derivatives featuring an unsubstituted aralkyl group (like a benzyl group) or a medium-sized branched aliphatic chain (like pentane-2-yl) have shown credible inhibitory activity. pjps.pk The following table presents the α-glucosidase inhibition data for selected N-substituted derivatives of a related 4-chlorobenzenesulfonamide (B1664158) core.

| Compound | N-Substituent | IC50 (µM) for α-glucosidase |

| 5i | Benzyl | 74.52 ± 0.07 |

| 5f | Pentane-2-yl | 83.52 ± 0.08 |

| Standard | Acarbose | 38.25 ± 0.12 |

| Data derived from a study on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide derivatives. pjps.pk |

Similarly, the inhibition of lipoxygenase is highly dependent on the N-substituent. A study involving a series of N-substituted this compound derivatives demonstrated varying levels of inhibition against lipoxygenase. indexcopernicus.com The presence of halogenated aralkyl groups was particularly noted for its potential to enhance inhibition. indexcopernicus.com

The table below summarizes the lipoxygenase inhibitory activity of several N-substituted derivatives.

| Compound | N-Substituent | IC50 (µM) for Lipoxygenase |

| 5c | 2-Propenyl | 23.41 ± 0.12 |

| 5m | 3,4-Dichlorobenzyl | 64.71 ± 0.47 |

| 5h | 4-Bromobenzyl | 75.31 ± 0.11 |

| 5f | 2-Bromobenzyl | 85.21 ± 0.47 |

| 5e | 2-Methylbenzyl | 92.31 ± 0.21 |

| Standard | Baicalein | 22.5 ± 0.25 |

| Data derived from a study on this compound derivatives. indexcopernicus.com |

For carbonic anhydrase inhibition, the "tail" portion of the inhibitor, which extends from the core sulfonamide group, plays a key role in modulating isoform specificity. nih.gov This allows for the design of inhibitors that can selectively target disease-related CA isoforms, such as those found in tumors, while sparing ubiquitously expressed isoforms. nih.gov

Elucidation of Molecular Mechanisms of Action at the Enzymatic Level

The mechanism of action for sulfonamides typically involves the inhibition of enzymes crucial for cellular processes. who.int For this compound derivatives, this often entails binding to the active site of a target enzyme, thereby blocking its function.

Carbonic Anhydrase (CA): As a CA inhibitor, this compound binds to the enzyme's active site. This interaction prevents the catalytic conversion of carbon dioxide to bicarbonate, a process vital for pH regulation and other physiological functions. Structural studies of related benzenesulfonamides bound to CA isoforms reveal that residues within a hydrophobic pocket of the active site, particularly at positions 92 and 131, are crucial for determining the inhibitor's binding orientation and affinity. nih.gov

Lipoxygenase (LOX): Inhibition of lipoxygenase is a key mechanism for the anti-inflammatory properties of these compounds. indexcopernicus.com It is proposed that the N-substituted derivatives interact with the enzyme's binding site, with features like π-π interactions being significant for compounds with aromatic substituents. indexcopernicus.com

Cholinesterases (AChE and BChE): For acetylcholinesterase and butyrylcholinesterase, the inhibition mechanism is also believed to involve interaction with the active site. The improved efficacy of derivatives with benzyl and 2-phenethyl groups is attributed to their potential for enhanced π-π interactions with amino acid residues in the enzyme's active site. pjps.pk

Bacterial Enzymes: In bacteria, sulfonamides can act as antibacterial agents by inhibiting enzymes like dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis. who.int The 4-chloro group on the benzenesulfonamide (B165840) ring is thought to enhance hydrophobic interactions with the enzyme's active site, while the N-benzyl group can contribute to better membrane permeability, allowing the compound to reach its intracellular target.

Rational Design Principles for Optimization of Biological Activity

The SAR data provides a foundation for the rational design of more effective this compound derivatives. The goal is to strategically modify the molecule to enhance its biological activity, selectivity, and pharmacological properties.

Key design principles include:

Targeted N-Substitution: Based on SAR studies, specific alkyl or aralkyl groups can be chosen for N-substitution to optimize inhibition against a particular enzyme. For example, to design potent cholinesterase inhibitors, small alkyl groups could be prioritized, whereas for targeting other enzymes, aralkyl groups capable of strong π-π interactions might be selected. pjps.pk

The "Tail Approach": This strategy is particularly relevant for designing isoform-selective carbonic anhydrase inhibitors. By carefully designing the chemical "tail" attached to the sulfonamide core, it is possible to exploit subtle differences in the active sites of various CA isoforms, leading to improved selectivity and potentially fewer side effects. nih.gov

Conformational Restriction: In some cases, introducing conformational constraints, such as ring structures, can lead to more potent inhibitors. For instance, designing conformationally restricted analogues of related inhibitors has been explored as a strategy to improve inhibitory activity against enzymes like pyruvate (B1213749) dehydrogenase kinase. uliege.be

Optimizing Physicochemical Properties: Modifications can be made to improve properties like solubility and membrane permeability. For example, incorporating a methoxy (B1213986) group can increase lipophilicity, which may enhance the compound's ability to cross cell membranes.

By applying these principles, researchers can systematically refine the structure of this compound to develop new therapeutic agents with improved potency and selectivity for a wide range of biological targets. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for N Benzyl 4 Chlorobenzenesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies for N-Benzyl-4-chlorobenzenesulfonamide Scaffolds

The classical synthesis of this compound involves the reaction of benzylamine (B48309) with 4-chlorobenzenesulfonyl chloride. ontosight.aiajphs.com While effective, future research is trending towards more innovative and environmentally benign synthetic strategies.

One promising direction is the use of heterogeneous catalysts. For instance, a metal-free porous organic polymer has been demonstrated as an effective catalyst for the N-alkylation of sulfonamides through a borrowing hydrogen mechanism, yielding this compound efficiently. rsc.org Another sustainable approach is the direct sulfonamidation of aromatic C-H bonds using sulfonyl azides, which offers the advantage of producing only non-toxic nitrogen gas as a by-product.

Future research will likely focus on:

Catalyst Development: Exploring new metal-free and earth-abundant metal catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Flow Chemistry: Adapting current synthetic protocols to continuous flow systems, which can offer better control, scalability, and safety compared to traditional batch processing.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form complex this compound derivatives, reducing the number of synthetic steps and purification processes. researchgate.netwho.int

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Classical Synthesis | Reaction of benzylamine with 4-chlorobenzenesulfonyl chloride in a basic medium. | Well-established, high yield. | ajphs.com |

| Heterogeneous Catalysis | Use of a metal-free porous organic polymer for N-alkylation of sulfonamides. | Sustainable, catalyst is recyclable, metal-free. | rsc.org |

| Direct C-H Sulfonamidation | Direct reaction of an aromatic C-H bond with a sulfonyl azide. | Atom-economical, non-toxic N₂ by-product. |

Identification of New Biological Targets and Exploration of Broader Biological Activities

While this compound and its analogs are known for their antibacterial, anti-inflammatory (lipoxygenase inhibition), and carbonic anhydrase inhibitory activities, the full spectrum of their biological potential remains to be explored. researchgate.net Future research will aim to identify novel molecular targets and expand the therapeutic applications.

Emerging areas of investigation include:

Anticancer and Antiviral Properties: The sulfonamide moiety is present in various anticancer and antiviral drugs. who.intresearchgate.net Screening this compound derivatives against a wider range of cancer cell lines and viruses could uncover new therapeutic leads.

Enzyme Inhibition: Beyond lipoxygenase and carbonic anhydrase, these compounds could be potent inhibitors of other clinically relevant enzymes. For example, derivatives have shown potential as urease inhibitors, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori. mdpi.comnih.gov

Receptor Modulation: Research into related chlorobenzenesulfonamides has indicated potential antagonist activity at chemokine receptors like CCR2 and CCR9, which are involved in inflammatory diseases and cancer. This suggests a promising avenue for designing novel receptor modulators based on the this compound scaffold.

| Activity | Molecular Target/Mechanism | Status | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of bacterial growth. | Established | |

| Anti-inflammatory | Lipoxygenase (LOX) inhibition. | Established | researchgate.net |

| Enzyme Inhibition | Carbonic Anhydrase, Urease. | Established | mdpi.com |

| Receptor Antagonism | CCR2, CCR9. | Emerging | |

| Anticancer | Various (e.g., enzyme inhibition, apoptosis induction). | Exploratory | who.intresearchgate.net |

Integration of Advanced Computational and High-Throughput Experimental Techniques

The synergy between computational modeling and experimental screening is accelerating drug discovery. For this compound, these techniques are crucial for rationally designing next-generation compounds.

Computational Chemistry: Density Functional Theory (DFT) calculations and molecular docking studies are already being used to understand the properties and binding modes of these sulfonamides. rsc.orgmdpi.com Future work will involve more advanced molecular dynamics simulations to predict compound behavior in biological environments and to refine structure-activity relationships (SAR). mdpi.com These in silico studies help prioritize which derivatives to synthesize, saving time and resources. nih.gov

High-Throughput Screening (HTS): The synthesis of libraries containing numerous this compound derivatives allows for HTS against diverse biological targets. researchgate.netwho.int This massively parallel approach can rapidly identify "hit" compounds with desired activities, which can then be optimized through further chemical modification.

Investigation of Synergistic Effects in Multi-Component this compound Systems

Combining this compound or its derivatives with other therapeutic agents could lead to synergistic effects, enhancing efficacy and potentially overcoming drug resistance. Research has shown that sulfonamides can act synergistically with other drugs, such as trimethoprim, where the combination is bactericidal.

Future studies should explore:

Hybrid Molecules: Designing single molecules that incorporate the this compound scaffold with another pharmacophore. For example, quinoline-4-chlorobenzenesulfonamide hybrids have demonstrated enhanced antibacterial activity.

Combination Therapy: Evaluating the efficacy of this compound derivatives when co-administered with known drugs for diseases like cancer or bacterial infections. This could lead to lower required doses and reduced side effects.

Contribution to Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design effective inhibitors. The this compound scaffold is an excellent candidate for SBDD initiatives.

By obtaining crystallographic or NMR structures of this compound (or its derivatives) bound to target enzymes like carbonic anhydrase or lipoxygenase, researchers can:

Visualize Binding Interactions: Understand the precise molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding affinity and specificity. mdpi.com

Rational Optimization: Use this structural information to rationally design modifications to the scaffold. For example, adding or changing functional groups to improve binding, enhance selectivity, or alter pharmacokinetic properties. The synthesis of extensive libraries of derivatives with systematic structural variations is a cornerstone of this approach. researchgate.netwho.intresearchgate.net

The continued synthesis and biological evaluation of N-substituted derivatives, coupled with computational docking studies, will be instrumental in building robust SAR models and advancing the this compound scaffold from a promising lead to a clinically relevant therapeutic agent. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyl-4-chlorobenzenesulfonamide?

A common method involves reacting 4-chlorobenzenesulfonyl chloride with benzylamine in an inert solvent (e.g., benzene or dichloromethane) in the presence of a base like triethylamine to neutralize HCl byproducts. Purification typically employs column chromatography or recrystallization . For analogs, modifications such as silyl-protected intermediates (e.g., N-(silylmethyl)amines) can enhance reaction efficiency under mild conditions .

Q. How can researchers confirm the purity and structural identity of this compound?

Thin-layer chromatography (TLC) is used for initial purity assessment. Definitive characterization requires spectroscopic techniques:

- H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and benzylic CH (δ 4.3–4.5 ppm) .

- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm .

- Mass spectrometry : Molecular ion peaks align with the molecular formula CHClNOS (MW 281.75 g/mol) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for sulfonamide derivatives?

Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Use SHELXL for refinement and validate against databases like the Cambridge Structural Database. For example, N-benzyl-4-methylbenzenesulfonamide derivatives show distinct packing modes depending on substituent steric effects .

Q. How can computational methods predict the bioactivity of this compound analogs?

- QSAR : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with biological endpoints like IC values .

- Docking studies : Model interactions with target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina. Substituents at the 4-chloro position influence binding affinity .

Q. What experimental approaches address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance aqueous solubility .

- Nanoparticle encapsulation : Improves bioavailability for in vivo studies .

Methodological Challenges

Q. How to optimize reaction yields for this compound derivatives with bulky substituents?

Bulky groups (e.g., silyl or morpholine) may hinder nucleophilic attack. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Q. What techniques validate the stability of this compound under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) or plasma.

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and track decomposition via H NMR .

Biological and Mechanistic Insights

Q. What mechanisms underlie the antimicrobial activity of this compound analogs?

Studies suggest inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The 4-chloro group enhances hydrophobic interactions with the enzyme’s active site, while the benzyl moiety contributes to membrane permeability .

Q. How do structural modifications impact selectivity in kinase inhibition assays?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring increases kinase affinity but may reduce solubility. Comparative docking of 4-chloro vs. 4-methoxy analogs reveals differential hydrogen bonding with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.